molecular formula C6H5FO2 B1582739 2-Fluorobenzene-1,4-diol CAS No. 55660-73-6

2-Fluorobenzene-1,4-diol

Cat. No. B1582739
CAS RN: 55660-73-6
M. Wt: 128.1 g/mol
InChI Key: GIMXWZYFIFOCBJ-UHFFFAOYSA-N
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Description

2-Fluorobenzene-1,4-diol is a chemical compound with the molecular formula C6H5FO2 . It is used in the preparation of fluorescent dyes and indicators .


Molecular Structure Analysis

The molecular structure of 2-Fluorobenzene-1,4-diol consists of a benzene ring with two hydroxyl groups (-OH) and one fluorine atom (-F) attached . The molecular weight is 128.1 .


Physical And Chemical Properties Analysis

2-Fluorobenzene-1,4-diol is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 259.3±20.0 °C at 760 mmHg .

Scientific Research Applications

Organometallic Chemistry and Catalysis

2-Fluorobenzene derivatives, including 2-Fluorobenzene-1,4-diol, play a significant role in organometallic chemistry. They are utilized as solvents in organometallic reactions and transition-metal-based catalysis. The fluorine substituents on the benzene ring reduce the electron-donating capability, making these compounds weakly binding to metal centers. This property is advantageous in creating well-defined metal complexes and inducing C-H and C-F bond activation reactions in catalysis (Pike, Crimmin, & Chaplin, 2017).

Biodegradation Studies

In environmental chemistry, studies on the biodegradation of difluorobenzenes, including derivatives similar to 2-Fluorobenzene-1,4-diol, have been conducted. These compounds, often used in the synthesis of pharmaceuticals and agricultural chemicals, have been explored for microbial degradation. The degradation pathways and the capability of specific microbial strains to utilize these compounds as carbon and energy sources are significant areas of research (Moreira, Amorim, Carvalho, & Castro, 2009).

Safety And Hazards

2-Fluorobenzene-1,4-diol is classified under the GHS07 hazard category . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

While specific future directions for 2-Fluorobenzene-1,4-diol are not mentioned in the search results, similar compounds like quinoxalines have shown promise in medicinal chemistry, particularly in the treatment of infectious diseases . This suggests potential future research directions for 2-Fluorobenzene-1,4-diol and related compounds.

properties

IUPAC Name

2-fluorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMXWZYFIFOCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342436
Record name 2-fluorobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzene-1,4-diol

CAS RN

55660-73-6
Record name 2-fluorobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55660-73-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Balci, M Çelik, MS Gültekin - … of Synthesis: Houben-Weyl Methods of …, 2006 - Thieme
Number of citations: 0

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